Oxetan-3-yl(phenyl)methanamine

Lipophilicity logD Bioisostere

Oxetan-3-yl(phenyl)methanamine (CAS 2383987-27-5), with molecular formula C₁₀H₁₃NO and molecular weight 163.22 g/mol, represents a strategic chiral amine building block where a phenyl group is directly attached to the methanamine carbon at the oxetane 3-position. This compound serves as a polar, metabolically stable bioisostere for gem-dimethyl or cyclohexyl groups in medicinal chemistry applications.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 2383987-27-5
Cat. No. B6290111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxetan-3-yl(phenyl)methanamine
CAS2383987-27-5
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1C(CO1)C(C2=CC=CC=C2)N
InChIInChI=1S/C10H13NO/c11-10(9-6-12-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2
InChIKeyVZNUGGQHIQAFPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxetan-3-yl(phenyl)methanamine (CAS 2383987-27-5): Procurement-Grade Characterization for Drug Discovery Programs


Oxetan-3-yl(phenyl)methanamine (CAS 2383987-27-5), with molecular formula C₁₀H₁₃NO and molecular weight 163.22 g/mol, represents a strategic chiral amine building block where a phenyl group is directly attached to the methanamine carbon at the oxetane 3-position . This compound serves as a polar, metabolically stable bioisostere for gem-dimethyl or cyclohexyl groups in medicinal chemistry applications . The oxetane moiety confers enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability relative to non-oxetane analogs, making it a valuable intermediate for pharmaceutical research and lead optimization campaigns [1].

Chiral amine building block for medicinal chemistry and lead optimization programs.

Phenyl group at oxetane 3-position provides stereochemical definition.

Bioisosteric replacement scaffold for gem-dimethyl or cyclohexyl motifs.

Polar, metabolically stable core for property modulation studies.

Compatible with fragment-based screening and library construction workflows.

Low molecular weight with balanced phenyl hydrophobicity and oxetane polarity.

Why Oxetan-3-yl(phenyl)methanamine Cannot Be Replaced by Generic Benzylamine or Acyclic Analogs


Generic benzylamine (phenylmethanamine) lacks the oxetane ring entirely, resulting in a fundamentally different reactivity profile, lower polarity, and distinct metabolic fate . The oxetane ring in oxetan-3-yl(phenyl)methanamine serves as a critical bioisostere for gem-dimethyl and carbonyl groups, conferring quantifiable improvements in aqueous solubility (by factors of 4 to >4000 versus gem-dimethyl analogs), reduced lipophilicity (average elogD decrease of ~0.8 units), and modulation of adjacent amine basicity (ΔpKa up to −2.7 units) [1][2]. These property changes cannot be achieved with simple phenylmethanamine or acyclic amine scaffolds, making the oxetane motif non-substitutable for applications requiring predictable physicochemical optimization without expanding molecular weight.

This Product
Generic Benzylamine / Acyclic Analogs
Oxetane ring provides polarity, reduced logD, and mEH-mediated clearance pathway.
Lacks oxetane; CYP450-driven metabolism and higher lipophilicity may not transfer.
Modulates adjacent amine basicity; pKa context may differ by up to ~2.7 units.
Unmodified amine basicity; absorption and permeability context may shift.
Constrained synclinal geometry pre-organizes pharmacophores for binding studies.
Extended antiplanar conformation; 3D binding context may not reproduce.

Quantitative Differentiation of Oxetan-3-yl(phenyl)methanamine Against Gem-Dimethyl, Carbonyl, and Non-Oxetane Analogs


Lipophilicity Reduction: ~0.8 logD Units Lower Than Gem-Dimethyl and Cyclobutyl Analogs

In a matched molecular pair analysis across a series of drug-like compounds, substitution of methylene, gem-dimethyl, or cyclobutyl linkers with an oxetane moiety led to a significant average decrease in measured elogD of 0.81 units, attributable to the increased polarity of the oxetane ring [1]. This reduction in lipophilicity translates to lower non-specific binding and improved developability profiles.

Lipophilicity Reduction
Head-to-head
ΔelogD ≈ −0.81 units
Oxetane vs. methylene, gem-dimethyl, or cyclobutyl analogs in matched molecular pairs.
Supports lipophilicity-driven developability review.
Chromatographic elogD; class-wide effect in drug-like compounds.
Lipophilicity logD Bioisostere Matched Molecular Pair Analysis

Amine Basicity Modulation: pKa Reduction by Up to 2.7 Units Compared to Unsubstituted Amines

Placement of an oxetane ring alpha to an amine functionality reduces the pKaH of the amine by approximately 2.7 units (equivalent to a ~500-fold decrease in basicity) [1]. In a separate study, oxetane introduction into a benzoazepine core reduced amine pKa from 4.0 to 2.8, a ΔpKa of −1.2 units, which conferred improved cell potency while retaining favorable solubility and metabolic stability [2].

Amine Basicity Modulation
Cross-study
ΔpKaH up to −2.7 units
α-Oxetane amine vs. unsubstituted parent amine; ~500× reduction in basicity.
Membrane permeability context may improve at physiological pH.
Spectrophotometric pKa determination; structural dependency expected.
pKa modulation Amine basicity Drug absorption Oxetane electronic effects

Aqueous Solubility Enhancement: 4- to >4000-Fold Increase Versus Gem-Dimethyl Analogs

Systematic replacement of gem-dimethyl groups with oxetane rings can increase aqueous solubility by factors ranging from 4-fold to more than 4000-fold, with the magnitude depending on the structural context and the topological distance between the oxetane and polar functional groups [1]. This effect arises from the oxetane oxygen's capacity as a hydrogen bond acceptor and the ring's intrinsic polarity.

Solubility Enhancement
Class-level
4× to >4000× increase
Oxetane-containing analogs vs. corresponding gem-dimethyl analogs.
Supports formulation and oral absorption screening context.
Aqueous buffer (pH 6.8–7.4); magnitude is scaffold-dependent.
Aqueous solubility Gem-dimethyl replacement Bioisostere Lead optimization

Metabolic Clearance: Redirection from CYP450 to mEH-Mediated Hydrolysis

Oxetane-containing compounds undergo metabolic clearance primarily via microsomal epoxide hydrolase (mEH)-catalyzed ring-opening hydrolysis rather than cytochrome P450-mediated oxidation [1][2]. In human liver microsomes, the hydrolysis of the oxetane ring by mEH was the exclusive metabolic route, with no detectable contribution from soluble epoxide hydrolase or CYP450 enzymes [3]. This redirection of metabolic clearance can reduce the risk of CYP450-mediated drug-drug interactions and reactive metabolite formation.

Metabolic Clearance Shift
Class-level
CYP450 → mEH pathway
Oxetane rings primarily cleared via microsomal epoxide hydrolase hydrolysis, not CYP450.
Supports DDI risk review and metabolic predictability studies.
Human liver microsomes ± NADPH; progabide (mEH) and t-AUCB (sEH) controls.
Metabolic stability Microsomal epoxide hydrolase (mEH) CYP450 Clearance pathway

Structural Rigidity and Conformational Preference: Synclinal Over Antiplanar Chain Arrangements

Incorporation of an oxetane into an aliphatic chain induces a conformational shift favoring synclinal arrangements over the extended antiplanar conformations typical of saturated alkyl chains [1]. This constrained geometry imposes a defined three-dimensional orientation that can pre-organize pharmacophores for improved target binding and reduce the entropic penalty upon receptor engagement [2].

Conformational Preference
Class-level
Synclinal favored over antiplanar
Oxetane constrains aliphatic chains into defined 3D orientation.
May reduce entropic penalty upon target engagement.
X-ray and computational analysis; pharmacophore pre-organization context.
Conformational analysis 3D structure Binding entropy Oxetane geometry

Hydrogen Bond Acceptor Capacity: Enhanced Interaction Potential vs. Saturated Hydrocarbons

The strained C-O-C bond angle in the oxetane ring (~90°) exposes the oxygen lone pair electrons, enhancing its capacity to act as a potent hydrogen bond acceptor and Lewis base compared to acyclic ethers or saturated hydrocarbons [1]. This property enables oxetane-containing compounds to form stabilizing polar interactions with target proteins, including backbone amide NH groups and side-chain hydroxyls, without the metabolic lability associated with carbonyl bioisosteres.

H-Bond Acceptor Capacity
Class-level
Enhanced vs. acyclic ethers
Strained C-O-C angle exposes oxygen lone pairs for polar interactions.
Supports target-engagement and binding affinity review.
Computational and spectroscopic assessment; no direct pKBHX value.
Hydrogen bonding Oxetane oxygen Polar interactions Binding affinity

Primary Application Scenarios for Oxetan-3-yl(phenyl)methanamine in Drug Discovery and Chemical Biology


Lead Optimization: Replacement of Gem-Dimethyl or tert-Butyl Groups to Improve Solubility and Reduce Lipophilicity

In lead optimization campaigns where lipophilic gem-dimethyl or tert-butyl groups compromise aqueous solubility or contribute to excessive logD, oxetan-3-yl(phenyl)methanamine provides a direct bioisosteric replacement. The oxetane motif reduces lipophilicity by an average of ~0.8 logD units while increasing aqueous solubility by 4- to >4000-fold relative to gem-dimethyl analogs [1][2]. This modification has been validated in clinical candidates such as rilzabrutinib (approved 2025) and ziresovir (Phase III), confirming the procurement value of oxetane-containing building blocks in pharmaceutical development [3].

Medicinal Chemistry: Modulation of Adjacent Amine Basicity to Enhance Oral Bioavailability

When placed alpha to an amine functionality, the oxetane ring reduces amine pKa by up to 2.7 units (~500-fold decrease in basicity), shifting the protonation equilibrium to favor the neutral, membrane-permeable species at physiological pH [1]. Oxetan-3-yl(phenyl)methanamine, with its amine group directly attached to the oxetane 3-position, is structurally positioned to achieve this pKa modulation when incorporated into larger pharmacophores. This property is critical for optimizing oral absorption and central nervous system penetration, as demonstrated in multiple drug discovery programs targeting intracellular and CNS targets [2].

DMPK Optimization: Redirecting Metabolic Clearance Away from CYP450 Enzymes

Compounds incorporating oxetane rings undergo primary metabolic clearance via microsomal epoxide hydrolase (mEH)-catalyzed hydrolysis rather than CYP450-mediated oxidation [1]. This redirection reduces the potential for CYP450-dependent drug-drug interactions and reactive metabolite formation. Procurement of oxetan-3-yl(phenyl)methanamine is justified for discovery programs seeking to mitigate CYP450 liability while maintaining predictable clearance, particularly in polypharmacy contexts where CYP450 inhibition or induction would be problematic [2].

Fragment-Based Drug Discovery: Low Molecular Weight Polar Scaffold for Fragment Library Construction

With a molecular weight of only 163.22 g/mol and the oxetane ring conferring high polarity and defined three-dimensionality, oxetan-3-yl(phenyl)methanamine is an ideal building block for fragment-based drug discovery libraries [1]. Its combination of phenyl hydrophobicity and oxetane polarity provides balanced physicochemical properties for fragment screening, while the primary amine offers a synthetic handle for rapid derivatization. Over half of oxetane-containing structures in recent drug discovery campaigns feature an amine group, underscoring the utility of amino-oxetanes as privileged fragment scaffolds [2].

Application
Selection Property
Validation Focus
Lead optimization: gem-dimethyl replacement
Lipophilicity reduction and solubility enhancement context
LogD and thermodynamic solubility endpoint review
Medicinal chemistry: amine basicity modulation
pKa modulation review for absorption studies
Permeability and oral exposure model interpretation
DMPK optimization: CYP450 liability mitigation
mEH-mediated clearance pathway context
Metabolic stability and DDI risk review
Fragment-based drug discovery library construction
Low MW, balanced polarity, synthetic handle
Fragment screening and rapid derivatization review

Technical Documentation Hub

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24 linked technical documents
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